2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

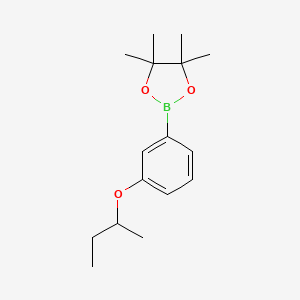

2-(3-(Sec-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a sec-butoxy-substituted phenyl ring attached to a 1,3,2-dioxaborolane core. This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials chemistry. The sec-butoxy group introduces steric bulk and moderate electron-donating effects, which influence its reactivity and physical properties compared to other arylboronic esters .

Properties

IUPAC Name |

2-(3-butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-7-12(2)18-14-10-8-9-13(11-14)17-19-15(3,4)16(5,6)20-17/h8-12H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXGUDPRGUZEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(sec-butoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Major Products

Oxidation: Boronic acids or borates.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key analogs and their substituent effects:

Pharmaceutical Relevance

- The sec-butoxy compound is a candidate for kinase inhibitors (e.g., RET inhibitors) due to its balance of lipophilicity and steric bulk, which enhances target binding and bioavailability .

- Fluorinated analogs (Entry 7) are prioritized in antiviral drugs (e.g., pimodivir) for improved metabolic stability and membrane permeability .

- Dichloro-dimethoxy derivatives (Entry 4) demonstrate efficacy against Mycobacterium tuberculosis, leveraging halogenation for target engagement .

Biological Activity

2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, featuring a boron atom within a dioxaborolane ring, allows it to participate in various chemical reactions and biological interactions. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it has notable physical properties that influence its reactivity and biological interactions. The presence of the sec-butoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The boron atom in the dioxaborolane structure can form stable complexes with nucleophiles such as enzymes and proteins. This interaction may lead to inhibition or alteration of enzymatic activity.

- Cell Signaling Modulation : Research indicates that this compound can modulate pathways involving serine-threonine kinase receptors. It has been shown to inhibit the activity of receptors associated with growth factors such as PDGF (platelet-derived growth factor) and BMP (bone morphogenetic protein) signaling pathways .

- Boron Neutron Capture Therapy (BNCT) : The compound is being investigated for its potential role in BNCT for cancer treatment. Its ability to selectively target tumor cells makes it a candidate for enhancing the efficacy of this therapeutic approach.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits inhibitory effects on various kinases involved in cell proliferation and differentiation:

- PDGFR Inhibition : The compound has been identified as an inhibitor of PDGF receptor functions. This inhibition can lead to reduced cell growth and proliferation in certain cancer cell lines .

- BMP Pathway Modulation : In studies focusing on BMP signaling pathways, this compound has shown promise in inhibiting receptor activities that are crucial for various cellular processes including differentiation and apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : In a study examining its effects on glioblastoma cells, this compound demonstrated significant cytotoxicity at micromolar concentrations. This suggests its potential as a chemotherapeutic agent.

- Fibrosis Models : In models of fibrosis where BMP signaling is dysregulated, treatment with this compound resulted in decreased fibrotic markers and improved tissue architecture .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Boronic Acid | General enzyme inhibitor |

| Pinacolborane | Boron Compound | Less selective than dioxaborolanes |

| 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Dioxaborolane | Targeted towards halogenation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.